SR-31747
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Arylacenamide can be synthesized through various methods. One common approach involves the N-acetylation of arylamines and the reductive acetylation of nitroarenes. These reactions are often promoted by recyclable CuFe2O4 nanoparticles in water at reflux . Another method involves the base-catalyzed synthesis of aryl amides from aryl azides and aldehydes .
Industrial Production Methods: In industrial settings, the preparation of arylacenamide may involve the use of thionyl chloride (SOCl2) as a catalyst for the selective deacylation of N-arylacetamides and 2-chloro-N-arylacetamides . This method is efficient and provides high yields under anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions: Arylacenamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert arylacenamide into its oxidized form.
Reduction: Reductive acetylation of nitroarenes to form arylacenamide is a common reaction.
Substitution: N-acetylation of arylamines is another key reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as CuFe2O4 nanoparticles are used for reductive acetylation.
Substitution: Acetyl chloride (CH3COCl) and acetic anhydride (Ac2O) are commonly used for N-acetylation.
Major Products: The major products formed from these reactions include various N-arylacetamides and their derivatives .
Scientific Research Applications
Arylacenamide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Mechanism of Action
Arylacenamide exerts its effects by binding to specific proteins in human cells, including SRBP-1, sigma-2, HSI, and SRBP-2 . It blocks the proliferation of human lymphocytes and modulates the expression of cytokines. Additionally, it inhibits the proliferation of tumor cell lines in a time- and concentration-dependent manner .
Comparison with Similar Compounds
Cysteine-N-arylacetamide derivatives: These compounds have been studied for their urease inhibitory activity.
N-arylacetamides: These are commonly used in pharmaceuticals and organic synthesis.
Uniqueness: Arylacenamide is unique due to its dual immunomodulatory and antiproliferative activities.
Properties
IUPAC Name |
N-[(Z)-3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34ClN.ClH/c1-2-25(21-13-7-4-8-14-21)17-9-10-19-15-16-22(23(24)18-19)20-11-5-3-6-12-20;/h9-10,15-16,18,20-21H,2-8,11-14,17H2,1H3;1H/b10-9-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHPCMBPASXYGP-KVVVOXFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC=CC1=CC(=C(C=C1)C2CCCCC2)Cl)C3CCCCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C/C=C\C1=CC(=C(C=C1)C2CCCCC2)Cl)C3CCCCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SR31747 blocks proliferation of human lymphocytes, modulates the expression of pro- and anti-inflammatory cytokines, and was shown to protect animals in vivo against acute and chronic inflammatory conditions such as acute graft-versus-host reaction, lethality induced by staphylococcal enterotoxin B and lipopolysaccharide or rheumatoid arthritis. Besides these immunomodulatory activities, the molecule also inhibits the proliferation of various tumor cell lines in vitro in a time- and concentration-dependent manner. | |
Record name | Arylacenamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05792 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
132173-07-0 | |
Record name | SR 31747 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132173070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arylacenamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05792 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SR-31747 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K6U3I1UR0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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